molecular formula C15H11N3O2S B11566765 4H-Cyclopenta[b]thiophene-3-carbonitrile, 5,6-dihydro-2-(4-nitrobenzylidenamino)-

4H-Cyclopenta[b]thiophene-3-carbonitrile, 5,6-dihydro-2-(4-nitrobenzylidenamino)-

Cat. No.: B11566765
M. Wt: 297.3 g/mol
InChI Key: QPNRNNJVFCYBMC-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE is a complex organic compound with the molecular formula C12H7N3O2S. It is characterized by the presence of a nitrophenyl group, a thiophene ring, and a carbonitrile group.

Preparation Methods

The synthesis of 2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE typically involves the reaction of 4-nitrobenzaldehyde with 2-amino-3-cyanothiophene under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the thiophene ring can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE include other nitrophenyl-substituted thiophenes and carbonitriles. These compounds share similar structural features but may differ in their specific functional groups or substituents. For example:

The uniqueness of 2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C15H11N3O2S

Molecular Weight

297.3 g/mol

IUPAC Name

2-[(E)-(4-nitrophenyl)methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

InChI

InChI=1S/C15H11N3O2S/c16-8-13-12-2-1-3-14(12)21-15(13)17-9-10-4-6-11(7-5-10)18(19)20/h4-7,9H,1-3H2/b17-9+

InChI Key

QPNRNNJVFCYBMC-RQZCQDPDSA-N

Isomeric SMILES

C1CC2=C(C1)SC(=C2C#N)/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)N=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.